molecular formula C21H26N4O2 B2679967 7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 932987-57-0

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2679967
CAS No.: 932987-57-0
M. Wt: 366.465
InChI Key: BSBDTUMTZCRTDU-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a seven-membered azepane ring at position 7, a 3,4-dimethoxyphenyl group at position 2, and a methyl group at position 3.

Properties

IUPAC Name

7-(azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15-12-21(24-10-6-4-5-7-11-24)25-20(22-15)14-17(23-25)16-8-9-18(26-2)19(13-16)27-3/h8-9,12-14H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBDTUMTZCRTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCCCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3,4-dimethoxyphenylhydrazine and 5-methyl-2,4-dihydroxypyrimidine under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions using azepane derivatives and suitable leaving groups on the pyrazolo[1,5-a]pyrimidine core.

    Final Functionalization: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced double bonds or carbonyl groups.

    Substituted Derivatives: Compounds with various functional groups attached to the core structure.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological effects:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant antitumor properties. Studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported that pyrazolo-pyrimidine derivatives possess antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic contexts:

  • Cancer Treatment : In a study involving human cancer cell lines, treatment with 7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could be a promising lead for developing novel anticancer agents .
  • Inflammatory Diseases : A preclinical model of arthritis demonstrated that administration of the compound led to decreased swelling and pain in affected joints. The results indicated potential utility in managing chronic inflammatory conditions like rheumatoid arthritis .
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited inhibitory effects on several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest a pathway for developing new antimicrobial therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Reference
Target Compound 7-Azepan-1-yl, 2-(3,4-dimethoxyphenyl), 5-Me High lipophilicity; potential kinase modulation -
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-Me 7-Cl, 2-(3,4-dimethoxyphenyl), 6-Et, 5-Me Antifungal activity (structural analog)
5-Isopropyl-2-Me-7-(4-Me-piperazinyl)-3-Ph 7-(4-Me-piperazinyl), 2-Me, 5-iPr, 3-Ph Enhanced solubility; CNS-targeting potential
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(2-MeO-Ph)-5,6-dihydro 2-NH2, 3-diazenyl, 5-(2-MeO-Ph) Regioselective synthesis; dye applications
5-Aryl-7-hydrazino-2-Ph-pyrazolo[1,5-c]pyrimidine 7-NHNH2, 2-Ph, 5-Ar Precursor for triazolopyrimidines

Key Observations:

Position 7 Substituents :

  • The azepan-1-yl group in the target compound is bulkier than the piperazinyl group in or the chloro group in , which may reduce steric hindrance compared to rigid aromatic substituents (e.g., thiophene in ).
  • Piperazinyl and azepan-1-yl groups enhance solubility in polar solvents due to their nitrogen content, whereas chloro or aryl groups increase hydrophobicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows multicomponent regioselective pathways similar to those reported for dihydropyrazolo[1,5-a]pyrimidines (e.g., ultrasonic irradiation with KHSO4 in aqueous-alcohol media ). Yields for azepane-containing analogs are expected to be moderate (70–85%), comparable to thiophene- or trifluoromethyl-substituted derivatives .

Physicochemical and Spectroscopic Comparisons

Table 2: Physical and Analytical Data

Compound Name Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) ¹H NMR Key Signals (δ, ppm)
Target Compound Not reported ~80 (est.) - 3.59–3.73 (OCH3), 5.93–7.61 (Ar-H)
7-(Thiophen-2-yl)-5-(3,4-dimethoxyphenyl)-thiazolo[3,2-a]pyrimidine 120–122 83 1660 3.71–3.73 (OCH3), 7.55 (CH=C)
2-Amino-3-diazenyl-5-(2,4-dimethoxyphenyl)-dihydropyrimidin-7-one 115–117 83 - 4.60–4.82 (N–H), 7.66 (Ar-H)
5-Isopropyl-2-Me-7-(4-Me-piperazinyl)-3-Ph Not reported - - 2.30–3.80 (piperazinyl CH2)

Key Findings:

  • Melting Points : Bulky substituents (e.g., azepan-1-yl) typically lower melting points compared to planar aromatic groups (e.g., thiophene) due to reduced crystallinity .
  • Spectroscopy : The 3,4-dimethoxyphenyl group in the target compound produces distinct ¹H NMR signals at δ 3.59–3.73 (OCH3) and 6.03–7.61 (aromatic protons), aligning with data from .

Biological Activity

The compound 7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 288.35 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core with an azepane moiety and methoxyphenyl substituents.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing markers of inflammation in vitro.
  • CNS Activity : Its structure suggests possible neuroactive properties, which warrant further investigation.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory and proliferative pathways.
  • Receptor Modulation : It could act as a modulator of various receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5
MCF-7 (Breast Cancer)12.3
HeLa (Cervical Cancer)8.9

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of the compound:

  • Model : Chimeric mice with humanized liver were used to assess metabolism and toxicity.
  • Findings : The compound exhibited rapid distribution and elimination, with significant binding to liver proteins indicative of metabolic activation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study in Oncology :
    • A study involving mice treated with the compound showed a reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Neuropharmacology Study :
    • Research indicated that the compound could modulate neurotransmitter levels, leading to improved outcomes in models of depression and anxiety.

Q & A

Basic Question: What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing 7-(Azepan-1-yl)-substituted analogs?

Answer:
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones, β-ketoesters, or enaminones. For 7-substituted analogs like the target compound, key steps include:

  • Core formation : React 5-amino-3-(3,4-dimethoxyphenyl)pyrazole with a ketone/ester derivative (e.g., ethyl 3-azabicyclo[3.3.1]nonane-3-carboxylate) under reflux in ethanol or dioxane to form the pyrimidine ring .
  • Substituent introduction : Post-cyclization, introduce the azepan-1-yl group via nucleophilic substitution (e.g., replacing a chloro group at position 7 with azepane under basic conditions, as in ).
  • Purification : Use silica gel chromatography (petroleum ether/ethyl acetate gradients) followed by recrystallization (cyclohexane/CH₂Cl₂) for high-purity crystals .

Table 1: Common Reagents and Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

StepReagentsSolventTemperatureYield Range
Cyclocondensationβ-ketoester, 5-aminopyrazoleEthanolReflux (78°C)60–75%
ChlorinationPOCl₃, triethylamine1,4-DioxaneReflux (100°C)70–85%
Azepane substitutionAzepane, K₂CO₃DMF80–100°C50–65%

Advanced Question: How can contradictory crystallographic data on pyrazolo[1,5-a]pyrimidine derivatives inform structural validation of the target compound?

Answer:
Discrepancies in bond lengths/angles (e.g., vs. ) highlight the need for multi-technique validation:

  • X-ray crystallography : Resolve absolute configuration and confirm substituent orientation (e.g., azepan-1-yl ring puckering) with a data-to-parameter ratio >15 and R-factor <0.06 .
  • DFT calculations : Compare experimental vs. computed geometries (e.g., dihedral angles between fused rings) to identify steric/electronic effects from 3,4-dimethoxyphenyl groups .
  • Solid-state NMR : Use [¹³C CP/MAS] to validate crystallinity and detect polymorphic variations .

Note : If crystallography is unavailable, correlate ¹H-¹⁵N HMBC NMR data with literature values (e.g., pyrimidine N–H coupling constants ~90–100 Hz) .

Basic Question: Which spectroscopic techniques are critical for characterizing 7-(Azepan-1-yl)-substituted pyrazolo[1,5-a]pyrimidines?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, azepan methylenes at δ 1.5–2.2 ppm) .
  • HRMS : Confirm molecular formula (C₂₄H₂₉N₅O₂ requires m/z 427.2342 [M+H]⁺) with <2 ppm error .
  • IR spectroscopy : Detect carbonyls (if present) at ~1680 cm⁻¹ and amine stretches (azepan N–H) at ~3300 cm⁻¹ .

Advanced Question: How can researchers resolve low yields in azepane substitution reactions during synthesis?

Answer:
Low yields (<50%) may stem from steric hindrance from the 3,4-dimethoxyphenyl group. Mitigation strategies include:

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve azepane coupling efficiency .
  • Catalytic additives : Use KI (10 mol%) to enhance nucleophilicity in SNAr reactions .
  • Solvent optimization : Switch from DMF to NMP to stabilize transition states .

Table 2: Yield Optimization Case Study

ConditionSolventCatalystYield
StandardDMFNone48%
ImprovedNMPKI (10 mol%)68%

Basic Question: What in vitro assays are suitable for initial biological evaluation of this compound?

Answer:
Given structural analogs’ activities ( ), prioritize:

  • Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
  • Kinase profiling : Screen at 10 µM against a panel (e.g., KDR, EGFR) via ADP-Glo™ kinase assays .
  • Antimicrobial activity : Use microdilution assays (MIC) against Plasmodium falciparum (IC₅₀ <1 µM in ).

Advanced Question: How can computational modeling predict the target compound’s binding mode to cytochrome P450 enzymes?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions between the azepan-1-yl group and CYP3A4’s heme pocket (PDB: 1TQN). Validate with MD simulations (100 ns) to assess stability .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogs .
  • Free energy calculations : Compute ΔG binding with MM-PBSA to rank derivatives .

Basic Question: What are the key safety considerations when handling phosphorus oxychloride in synthesis?

Answer:

  • Ventilation : Use fume hoods ( ) due to POCl₃’s toxicity (TLV 0.1 ppm).
  • Quenching : Slowly add reaction mixtures to ice-cold NaHCO₃ to neutralize HCl gas .
  • PPE : Wear acid-resistant gloves (e.g., nitrile) and face shields .

Advanced Question: How can researchers analyze conflicting bioactivity data across pyrazolo[1,5-a]pyrimidine analogs?

Answer:
Contradictions (e.g., COX-2 vs. CRF1 inhibition in ) require:

  • Selectivity profiling : Use broad-panel assays (e.g., Eurofins LeadProfilingScreen®) to identify off-target effects.
  • Metabolite screening : Incubate with liver microsomes to rule out activity from degradation products .
  • Structural analogs : Compare SAR trends (e.g., trifluoromethyl groups enhance kinase inhibition ).

Basic Question: Which crystallization solvents are optimal for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • High polarity : Ethanol/water mixtures for hydrophilic derivatives (e.g., carboxamides) .
  • Low polarity : Cyclohexane/CH₂Cl₂ (1:1) for lipophilic compounds (e.g., aryl-substituted cores) .

Advanced Question: What strategies validate target engagement in cellular models for this compound?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of CYP3A4 in lysates after compound treatment .
  • BRET/FRET : Engineer cells with biosensors (e.g., NF-κB translocation) to quantify pathway modulation .
  • CRISPR knockouts : Ablate putative targets (e.g., CRF1) to confirm loss of activity .

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